![molecular formula C18H19ClO3S B383088 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one CAS No. 385786-12-9](/img/structure/B383088.png)
3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one
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Description
3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C18H19ClO3S and its molecular weight is 350.9g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one , often referred to as a thioether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- A 4-chlorophenyl group
- A 4-methoxyphenyl group
- A 2-hydroxyethylthio moiety
Physical Properties
Property | Value |
---|---|
Molecular Weight | 336.87 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water) | Not available |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy and hydroxyethyl groups is believed to enhance radical scavenging activity. For instance, a study on related thioether compounds demonstrated their ability to reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thioether derivatives. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Activity
The anticancer potential of similar thioether compounds has been documented extensively. For example, derivatives with structural similarities have been reported to inhibit cancer cell proliferation in vitro. A notable study demonstrated that such compounds induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study: In Vitro Evaluation
A case study involving the evaluation of the compound's anticancer activity was conducted using human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests that the compound may serve as a lead structure for further development in cancer therapy.
Cytotoxicity and Safety Profile
While exploring the biological activities, it is crucial to assess cytotoxicity. Preliminary cytotoxicity assays indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents . However, comprehensive toxicity studies are necessary to establish safety profiles before clinical applications.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(2-hydroxyethylsulfanyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3S/c1-22-16-8-4-13(5-9-16)17(21)12-18(23-11-10-20)14-2-6-15(19)7-3-14/h2-9,18,20H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDXTQSUWTBGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.